Tris(pentafluorophenyl)borane B(C6F5)3: A Comprehensive Technical Guide
Tris(pentafluorophenyl)borane B(C6F5)3: A Comprehensive Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Tris(pentafluorophenyl)borane, commonly abbreviated as B(C₆F₅)₃, is a powerful and versatile organoboron compound that has garnered significant attention in the scientific community.[1][2] Renowned for its exceptional Lewis acidity, thermal stability, and unique reactivity, B(C₆F₅)₃ has become an indispensable tool in a myriad of chemical transformations, ranging from catalysis to materials science.[3][4][5][6][7] This guide provides a detailed overview of its core properties, synthesis, and key applications, with a focus on the technical details relevant to research and development professionals.
Core Properties and Structural Features
B(C₆F₅)₃ is a white, volatile solid characterized by a planar BC₃ core.[8] The three pentafluorophenyl groups are arranged in a propeller-like fashion around the central boron atom.[8] This structure, with its highly electron-withdrawing fluorine atoms, is the source of its potent Lewis acidity, often described as comparable to or even stronger than boron trifluoride (BF₃) but with greater stability and easier handling.[9][10][11] Unlike many other strong Lewis acids, B(C₆F₅)₃ is thermally stable at temperatures exceeding 200 °C and is resistant to oxygen.[8]
The following tables summarize key quantitative data for Tris(pentafluorophenyl)borane.
Table 1: General and Physical Properties
| Property | Value | Reference |
| Chemical Formula | C₁₈BF₁₅ | [8] |
| Molar Mass | 511.98 g/mol | [8] |
| Appearance | Colorless to white solid | [8] |
| Melting Point | 126 to 131 °C | [8] |
| Molecular Shape | Trigonal planar | [8] |
| Dipole Moment | 0 D | [8] |
Table 2: Spectroscopic Data
| Nucleus | Solvent | Chemical Shift (δ) ppm | Reference |
| ¹¹B NMR | Toluene-d₈ | ~59.7 | [12] |
| ¹¹B NMR (Adduct) | C₇D₈ | -21.8 (with t-BuNC) | [9] |
| ¹⁹F NMR | Toluene-d₈ | -128.9 (ortho), -143.0 (para), -160.8 (meta) | [12] |
Table 3: Structural Data from X-ray Crystallography (for B(C₆F₅)₃·OPEt₃ Adduct)
| Parameter | Value | Reference |
| B–O Bond Length | 1.533(3) Å | [13][14] |
| P–O Bond Length | 1.4973(17) Å | [13][14] |
| B–O–P Bond Angle | 161.04(16)° | [13][14] |
Synthesis of Tris(pentafluorophenyl)borane
The synthesis of B(C₆F₅)₃ is typically achieved through the reaction of boron trichloride (B1173362) (BCl₃) with a pentafluorophenyl lithium or Grignard reagent. The following is a representative experimental protocol.
Objective: To synthesize Tris(pentafluorophenyl)borane from bromopentafluorobenzene (B106962).
Materials:
-
Bromopentafluorobenzene
-
n-Butyllithium (n-BuLi) solution in hexanes
-
Boron trichloride (BCl₃) solution in a suitable solvent
-
Anhydrous hexanes or pentane
-
Anhydrous toluene
Procedure:
-
Preparation of Pentafluorophenyllithium: A solution of bromopentafluorobenzene in anhydrous hexanes is cooled to approximately -78 °C to -80 °C under an inert atmosphere (e.g., nitrogen or argon).[15]
-
A stoichiometric amount of n-butyllithium solution is added dropwise to the cooled solution while maintaining the low temperature. The reaction mixture is stirred for a designated period to ensure complete formation of pentafluorophenyllithium.
-
Reaction with Boron Trichloride: A solution of boron trichloride is cooled to -80 °C in a separate flask.[15]
-
The freshly prepared pentafluorophenyllithium solution is then slowly transferred to the BCl₃ solution via cannula.
-
Workup and Isolation: After the addition is complete, the reaction mixture is allowed to warm to room temperature.[15] The solvent is removed under reduced pressure.
-
The resulting crude solid, containing B(C₆F₅)₃ and lithium chloride (LiCl), is then subjected to sublimation under high vacuum to isolate the pure, colorless B(C₆F₅)₃ product.[15]
Safety Precautions: This synthesis involves pyrophoric (n-BuLi) and moisture-sensitive reagents. All manipulations must be carried out using standard Schlenk line or glovebox techniques under an inert atmosphere.
Caption: Frustrated Lewis Pair (FLP) activation of H₂.
Applications in Catalysis: A Case Study
B(C₆F₅)₃ is widely employed as a catalyst for the synthesis of fine chemicals and pharmaceutical intermediates. O[3]ne representative example is its use in the synthesis of benzylic azides from benzylic acetates and trimethylsilyl (B98337) azide (B81097) (TMSN₃).
[16]##### Experimental Protocol: B(C₆F₅)₃-Catalyzed Synthesis of Benzylic Azides
Objective: To synthesize a benzylic azide via B(C₆F₅)₃-catalyzed azidation of a benzylic acetate (B1210297).
[16]Materials:
-
Benzylic acetate (substrate)
-
Trimethylsilyl azide (TMSN₃)
-
Tris(pentafluorophenyl)borane (catalyst, e.g., 5 mol%)
-
Anhydrous dichloromethane (B109758) (DCM) or other suitable solvent
Procedure:
-
To a solution of the benzylic acetate in anhydrous DCM under an inert atmosphere, add B(C₆F₅)₃ (5 mol%).
-
Add trimethylsilyl azide to the mixture.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, quench the reaction with a suitable reagent (e.g., saturated aqueous NaHCO₃).
-
Extract the product with an organic solvent, dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the desired benzylic azide.
Caption: Proposed catalytic cycle for benzylic azide synthesis.
Safety and Handling
Tris(pentafluorophenyl)borane is a hazardous substance that should be handled with care. I[8]t is harmful if swallowed, causes skin irritation, and can cause serious eye irritation and respiratory irritation. I[8]t is also highly hygroscopic and reacts with moisture in the air. T[8][15]herefore, it should be stored and handled under a dry, inert atmosphere. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.
This guide provides a foundational understanding of Tris(pentafluorophenyl)borane for professionals in research and drug development. Its unique combination of strong Lewis acidity, stability, and catalytic prowess ensures its continued prominence in modern chemistry.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Tris(pentafluorophenyl)borane catalyzed C–C and C–heteroatom bond formation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. nbinno.com [nbinno.com]
- 4. Tris(pentafluorophenyl)borane: leveraging historical and emerging work to identify alternatives for organic electronic applications - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Tris(pentafluorophenyl)borane: a special boron Lewis acid for special reactions - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 6. Tris(pentafluorophenyl)borane: a special boron Lewis acid for special reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Tris(pentafluorophenyl)borane - Wikipedia [en.wikipedia.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. トリス(ペンタフルオロフェニル)ボラン 95% | Sigma-Aldrich [sigmaaldrich.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Lewis acidity of tris(pentafluorophenyl) borane: crystal and molecular structure of B(C6F5)(3).OPEt3 - ePrints Soton [eprints.soton.ac.uk]
- 14. researchgate.net [researchgate.net]
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